1-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]-4,5,6,7-tetrahydroindazol-6-ol
Description
1-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]-4,5,6,7-tetrahydroindazol-6-ol is a complex organic compound characterized by the presence of a difluorobenzodioxole moiety and a tetrahydroindazole ring
Properties
IUPAC Name |
1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]-4,5,6,7-tetrahydroindazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3/c16-15(17)21-13-3-1-2-10(14(13)22-15)8-19-12-6-11(20)5-4-9(12)7-18-19/h1-3,7,11,20H,4-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVRIOUKFKLZSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1O)N(N=C2)CC3=C4C(=CC=C3)OC(O4)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]-4,5,6,7-tetrahydroindazol-6-ol typically involves multiple steps, starting with the preparation of the difluorobenzodioxole intermediate. One common method involves the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of a catalyst such as potassium hydrogen fluoride . The resulting difluorobenzodioxole is then subjected to further reactions to introduce the tetrahydroindazole ring and the hydroxyl group at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]-4,5,6,7-tetrahydroindazol-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone.
Reduction: The difluorobenzodioxole moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution can introduce various functional groups at the benzodioxole ring.
Scientific Research Applications
1-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]-4,5,6,7-tetrahydroindazol-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 1-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]-4,5,6,7-tetrahydroindazol-6-ol involves its interaction with specific molecular targets and pathways. The difluorobenzodioxole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The tetrahydroindazole ring may also contribute to the compound’s biological activity by stabilizing its interaction with target proteins.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1,3-benzodioxole: A precursor in the synthesis of the target compound.
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid: Another compound containing the difluorobenzodioxole moiety.
5-Bromo-2,2-difluoro-1,3-benzodioxole: Used in the synthesis of various pharmaceutical intermediates.
Uniqueness
1-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]-4,5,6,7-tetrahydroindazol-6-ol is unique due to the combination of the difluorobenzodioxole and tetrahydroindazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
